molecular formula C14H10FNO3 B6400888 3-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid CAS No. 1261938-81-1

3-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid

Cat. No.: B6400888
CAS No.: 1261938-81-1
M. Wt: 259.23 g/mol
InChI Key: KGIPGLICQKEHAD-UHFFFAOYSA-N
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Description

3-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid is an organic compound that features both an amide and a fluorine substituent on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Amidation: The amine group is converted to an amide through reaction with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding amide oxides.

    Reduction: Formation of 3-(3-Aminocarbonylphenyl)-4-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminocarbonylphenyl)benzoic acid: Lacks the fluorine substituent, which may result in different chemical reactivity and biological activity.

    4-Fluorobenzoic acid:

    3-Aminobenzoic acid: Lacks both the fluorine and the amide groups, making it less versatile in chemical synthesis and biological studies.

Uniqueness

3-(3-Aminocarbonylphenyl)-4-fluorobenzoic acid is unique due to the presence of both the amide and fluorine substituents. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-carbamoylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-12-5-4-10(14(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIPGLICQKEHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689865
Record name 3'-Carbamoyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-81-1
Record name 3'-Carbamoyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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